molecular formula C5H4N2O B12364949 3-Methylidenepyrazin-2-one

3-Methylidenepyrazin-2-one

Cat. No.: B12364949
M. Wt: 108.10 g/mol
InChI Key: MRLBLGDBVWXHHP-UHFFFAOYSA-N
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Description

3-Methylidenepyrazin-2-one is a heterocyclic compound that features a pyrazine ring with a methylene group at the 3-position and a keto group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidenepyrazin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a pyrazine derivative with a methylene donor under acidic or basic conditions. For example, the reaction of 2-aminopyrazine with formaldehyde and a suitable catalyst can yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methylidenepyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can react with the methylene group under basic conditions.

Major Products

The major products formed from these reactions include pyrazine oxides, hydroxypyrazines, and substituted pyrazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methylidenepyrazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylidenepyrazin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways. These interactions are crucial for its bioactivity and therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Pyrazin-2-one: Lacks the methylene group at the 3-position.

    3-Methylpyrazin-2-one: Similar structure but with a methyl group instead of a methylene group.

    3-Methylidenepyridazin-2-one: Contains a pyridazine ring instead of a pyrazine ring.

Uniqueness

3-Methylidenepyrazin-2-one is unique due to the presence of both a methylene group and a keto group on the pyrazine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C5H4N2O

Molecular Weight

108.10 g/mol

IUPAC Name

3-methylidenepyrazin-2-one

InChI

InChI=1S/C5H4N2O/c1-4-5(8)7-3-2-6-4/h2-3H,1H2

InChI Key

MRLBLGDBVWXHHP-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)N=CC=N1

Origin of Product

United States

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